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Introduction
In bacteria, "hibernylation" refers to the dimerization of 70S ribosomes into a translationally

inactive 100S form. This process is a key survival strategy under stressful conditions such as

nutrient starvation, and is mediated by hibernation-promoting factors. In many

gammaproteobacteria, including Escherichia coli, this process is facilitated by the Ribosome

Modulation Factor (RMF) and the Hibernation Promoting Factor (HPF). The formation of the

100S ribosome dimer effectively shuts down protein synthesis, conserving cellular resources.

The study of in vitro hibernylation is crucial for understanding bacterial dormancy and for the

development of novel antimicrobial agents that could target this survival mechanism.

These application notes provide a detailed protocol for inducing and analyzing ribosome

hibernylation in vitro. The key steps involve the purification of 70S ribosomes and the

hibernation factors RMF and HPF, followed by an in vitro dimerization assay and analysis using

sucrose density gradient centrifugation.

Data Presentation
Table 1: Quantitative Parameters for In Vitro Hibernylation Assay Components and Procedures.

This table summarizes the critical quantitative data for performing in vitro hibernylation assays,

including the concentrations of key biological components and the physical parameters for the

analysis of ribosome dimerization.
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Parameter Value Notes

Component Concentrations

70S Ribosomes 0.2 - 1.0 µM

Optimal concentration may

vary depending on the purity

and activity of the ribosome

preparation.

Ribosome Modulation Factor

(RMF)
2.0 - 5.0 µM

A molar excess of RMF to

ribosomes is generally used to

drive the dimerization.

Hibernation Promoting Factor

(HPF)
2.0 - 5.0 µM

HPF stabilizes the 100S dimer

formed by RMF.

Incubation Conditions

Temperature 37°C
Mimics physiological

conditions for E. coli.

Incubation Time 30 - 60 minutes

Sufficient time for the

dimerization reaction to reach

equilibrium.

Sucrose Gradient

Centrifugation

Sucrose Gradient 10% - 40% (w/v)

Linear sucrose gradient is

effective for separating 70S

and 100S particles.[1]

Centrifugation Speed
82,705 x g (e.g., in a Beckman

SW28 rotor)

High speed is necessary to

sediment ribosomal particles.

[1]

Centrifugation Time 16 hours

Extended centrifugation time

allows for clear separation of

ribosomal species.[1]
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Centrifugation Temperature 4°C

Maintains the integrity of the

ribosomes and hibernation

factors.

Experimental Protocols
Protocol 1: Purification of 70S Ribosomes from E. coli
This protocol describes the isolation of translationally active 70S ribosomes.

Materials:

E. coli strain deficient in RNase I (e.g., MRE600)

Lysis Buffer (20 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 150 mM KCl, 30 mM NH₄Cl, 0.1 mM

PMSF)

Lysozyme and DNase I

Sucrose Cushion Buffer (e.g., Buffer A with 32% sucrose)[1]

Buffer A (15 mL per liter of culture, containing 0.1 mM PMSF)[1]

Ultracentrifuge and appropriate rotors

Procedure:

Grow E. coli cells to mid-log phase and harvest by centrifugation.

Resuspend the cell pellet in ice-cold Lysis Buffer.

Lyse the cells using a French press or sonication.[1]

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes to remove cell debris.[1]

Layer the supernatant onto a sucrose cushion.

Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16 hours.[1]
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Gently resuspend the ribosome pellet in Buffer A. The concentration of ribosomes can be

determined by measuring the absorbance at 260 nm (1 A₂₆₀ unit = 24 pmol/mL of 70S

ribosomes).[1]

Assess the integrity of the 16S and 23S rRNA by gel electrophoresis.

Protocol 2: Purification of His-tagged RMF and HPF
This protocol describes the purification of recombinant, His-tagged RMF and HPF proteins

expressed in E. coli.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding His-tagged

RMF or HPF.

Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Ni-NTA agarose resin

IPTG for induction

Procedure:

Induce protein expression in the E. coli culture with IPTG.

Harvest the cells and resuspend in Lysis Buffer.

Lyse the cells by sonication and clarify the lysate by centrifugation.

Incubate the clarified lysate with Ni-NTA resin to allow binding of the His-tagged protein.

Wash the resin with Wash Buffer to remove non-specifically bound proteins.

Elute the purified protein with Elution Buffer.
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Dialyze the purified protein against a suitable storage buffer and determine the

concentration.

Protocol 3: In Vitro Hibernylation (Ribosome
Dimerization) Assay
This protocol details the in vitro reconstitution of 100S ribosome dimers.

Materials:

Purified 70S ribosomes

Purified RMF and HPF proteins

Reaction Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 14 mM Mg(OAc)₂, 100 mM KOAc, 1 mM

DTT)[2]

Sucrose solutions (10% and 40% w/v in Reaction Buffer)

Ultracentrifuge and swing-out rotor (e.g., SW40Ti or SW55Ti)

Procedure:

In a microcentrifuge tube, combine 0.2 µM of 70S ribosomes with 2 µM of RMF and 2 µM of

HPF in Reaction Buffer. The final reaction volume can be 50-100 µL.[2]

Incubate the reaction mixture at 37°C for 30 minutes.[2]

Prepare a linear 10-40% sucrose gradient in an ultracentrifuge tube.

Carefully layer the reaction mixture on top of the sucrose gradient.

Centrifuge the gradient at a high speed (e.g., 155,000 x g in an SW40Ti rotor) for 2.5-3 hours

at 4°C.[3]

Fractionate the gradient and measure the absorbance of each fraction at 254 nm or 260 nm

to detect the positions of the 70S and 100S ribosomal particles.[2]
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Caption: Workflow for the in vitro hibernylation (ribosome dimerization) assay.
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Caption: Simplified pathway of ribosome hibernylation under stress conditions.
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To cite this document: BenchChem. [Application Notes and Protocols for In Vitro
Hibernylation Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372853#protocols-for-in-vitro-hibernylation-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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